molecular formula C11H17N3O B15056125 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol

1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol

Cat. No.: B15056125
M. Wt: 207.27 g/mol
InChI Key: UDLBOFNFPOOMJK-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol is a heterocyclic organic compound that features both pyridine and piperidine rings. The presence of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a piperidine derivative under controlled conditions. For instance, the reaction of 5-bromo-3-aminopyridine with 4-methylpiperidin-3-ol in the presence of a base such as potassium carbonate can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The amino group on the pyridine ring can be reduced to form an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the amino group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-one.

    Reduction: Formation of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-yl chloride: Similar structure but with a chloride group instead of a hydroxyl group.

Uniqueness: 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol is unique due to the presence of both an amino group on the pyridine ring and a hydroxyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(5-aminopyridin-3-yl)-4-methylpiperidin-3-ol

InChI

InChI=1S/C11H17N3O/c1-8-2-3-14(7-11(8)15)10-4-9(12)5-13-6-10/h4-6,8,11,15H,2-3,7,12H2,1H3

InChI Key

UDLBOFNFPOOMJK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1O)C2=CN=CC(=C2)N

Origin of Product

United States

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